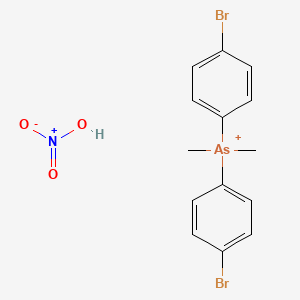
bis(4-bromophenyl)-dimethylarsanium;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)-dimethylarsanium;nitric acid: is an organoarsenic compound that features two bromophenyl groups attached to a dimethylarsanium core, with nitric acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)-dimethylarsanium typically involves the reaction of dimethylarsine with 4-bromophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include anhydrous toluene or dichloromethane, and the reaction may be catalyzed by palladium-based catalysts.
Industrial Production Methods: Industrial production of bis(4-bromophenyl)-dimethylarsanium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-bromophenyl)-dimethylarsanium can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of arsenic oxides and brominated by-products.
Reduction: Formation of arsenic hydrides and dehalogenated products.
Substitution: Formation of substituted arsenium compounds with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organoarsenic compounds.
- Employed in cross-coupling reactions to form carbon-arsenic bonds.
Biology:
- Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its arsenic content.
Industry:
- Utilized in the production of advanced materials, including semiconductors and polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of bis(4-bromophenyl)-dimethylarsanium involves its interaction with cellular components, particularly proteins and enzymes that contain thiol groups. The compound can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Bis(4-bromophenyl)arsine: Similar structure but lacks the dimethyl groups.
Dimethylarsinic acid: Contains dimethylarsine but lacks the bromophenyl groups.
Triphenylarsine: Contains phenyl groups instead of bromophenyl groups.
Uniqueness:
- The presence of both bromophenyl and dimethylarsanium groups in bis(4-bromophenyl)-dimethylarsanium provides unique reactivity and potential for diverse applications.
- The combination of these groups allows for specific interactions with biological targets and unique electronic properties, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
5449-67-2 |
|---|---|
Molecular Formula |
C14H15AsBr2NO3+ |
Molecular Weight |
480.00 g/mol |
IUPAC Name |
bis(4-bromophenyl)-dimethylarsanium;nitric acid |
InChI |
InChI=1S/C14H14AsBr2.HNO3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10H,1-2H3;(H,2,3,4)/q+1; |
InChI Key |
ZDPORWZJYACFSD-UHFFFAOYSA-N |
Canonical SMILES |
C[As+](C)(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















